molecular formula C20H16N2O6 B14985131 Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B14985131
M. Wt: 380.3 g/mol
InChI Key: BTAROIFHUAPQKA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and an amido-benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Oxazole Ring: The oxazole ring is formed through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent.

    Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amido and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxazole derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.

    Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the benzodioxin and oxazole rings.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H16N2O6/c1-25-20(24)13-4-2-3-5-14(13)21-19(23)15-11-17(28-22-15)12-6-7-16-18(10-12)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

BTAROIFHUAPQKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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